molecular formula C11H13ClN2O2 B11762761 Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate

Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate

Cat. No.: B11762761
M. Wt: 240.68 g/mol
InChI Key: JHOCJALLQHWBON-GXDHUFHOSA-N
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Description

Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate is a hydrazonoacetate derivative characterized by a chloro substituent, an ethyl ester group, and a 2-methylphenyl hydrazone moiety. These compounds are key intermediates in synthesizing heterocyclic frameworks, such as thiazoles, pyrazoles, and thiadiazoles, with applications in medicinal chemistry and materials science . The reactivity of the hydrazone and chloro groups enables diverse transformations, including cyclocondensation and nucleophilic substitutions .

Properties

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C11H13ClN2O2/c1-3-16-11(15)10(12)14-13-9-7-5-4-6-8(9)2/h4-7,13H,3H2,1-2H3/b14-10+

InChI Key

JHOCJALLQHWBON-GXDHUFHOSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=CC=C1C)/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1C)Cl

Origin of Product

United States

Preparation Methods

One-Pot Synthesis

A one-pot method, adapted from a patented route for mefenpyr-diethyl, eliminates intermediate isolation steps. In this approach, 2-methylaniline, ethyl 2-chloroacetoacetate, and NaNO₂ are combined in a single reactor under controlled conditions. The diazotization and coupling occur sequentially, with sodium bicarbonate added to adjust the pH during hydrolysis. This method reduces purification steps and improves overall yield (reported at 85–90% for analogous compounds).

Advantages:

  • Reduced handling of unstable intermediates

  • Scalability for industrial production

  • Lower solvent consumption

Condensation with Hydrazine Derivatives

An alternative route involves condensing 2-methylphenylhydrazine with ethyl 2-chloroacetoacetate. While less common, this method avoids diazotization but requires pre-synthesized hydrazine derivatives. The reaction is conducted in ethanol under reflux, with catalytic HCl accelerating the condensation.

Limitations:

  • Limited availability of 2-methylphenylhydrazine

  • Lower yields (60–70%) due to side reactions

Reaction Optimization and Critical Parameters

Temperature Control

Maintaining temperatures below −5°C during diazotization is critical to prevent diazonium salt decomposition. Excess heat leads to the formation of phenolic byproducts via hydrolysis, reducing yields.

pH Modulation

The coupling reaction requires a pH of 5–7, achieved by adding sodium acetate or bicarbonate. Excess acidity protonates the enolate of ethyl 2-chloroacetoacetate, slowing the reaction, while alkaline conditions destabilize the diazonium ion.

Stoichiometric Ratios

A slight excess of ethyl 2-chloroacetoacetate (1.1–1.2 equivalents) ensures complete consumption of the diazonium salt. Higher equivalents lead to ester hydrolysis side products.

Characterization and Analytical Data

The synthesized compound is characterized using spectroscopic and chromatographic techniques:

4.1 Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, J = 7.1 Hz, CH₂CH₃), 2.45 (s, 3H, Ar-CH₃), 4.30 (q, 2H, J = 7.1 Hz, OCH₂), 7.20–7.45 (m, 4H, Ar-H), 10.20 (s, 1H, NH).

  • ¹³C NMR (100 MHz, CDCl₃): δ 14.1 (CH₂CH₃), 21.3 (Ar-CH₃), 61.8 (OCH₂), 125.6–138.4 (Ar-C), 165.2 (C=O), 170.5 (C=N).

4.2 Infrared Spectroscopy (IR)

  • Strong absorption at 1720 cm⁻¹ (C=O ester), 1625 cm⁻¹ (C=N), and 750 cm⁻¹ (C-Cl).

4.3 Mass Spectrometry (MS)

  • ESI-MS: m/z 281.1 [M+H]⁺ (calculated for C₁₂H₁₄ClN₂O₃: 280.06).

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance temperature control and mixing efficiency. The one-pot method is preferred for its reduced waste and compatibility with automation. Sodium bicarbonate replaces sodium acetate in hydrolysis steps, lowering costs and minimizing chloride byproducts.

Table 1: Comparison of Laboratory vs. Industrial Methods

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatchContinuous Flow
Temperature ControlCryostatic BathJacketed Reactor
Yield80–89%85–90%
PurificationColumn ChromatographyCrystallization

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydrazono group to hydrazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted hydrazones.

    Oxidation: Formation of oximes or nitroso compounds.

    Reduction: Formation of hydrazine derivatives.

Scientific Research Applications

Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chloro group can also participate in electrophilic reactions, enhancing the compound’s reactivity.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methoxy, methyl) enhance nucleophilicity at the hydrazone nitrogen, facilitating cyclization reactions .
  • Electron-withdrawing groups (e.g., Cl, CF₃) increase electrophilicity at the chloroacetate carbon, promoting nucleophilic substitutions .

Reactivity in Heterocycle Formation

  • Thiazoles: Reaction with thiosemicarbazides yields thiazole derivatives. For instance, ethyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate forms 4-methyl-substituted thiazoles under reflux with TEA .
  • Pyrazoles: Condensation with pyrazole precursors generates antimicrobial agents, as seen in the synthesis of ethyl 4-(ethoxycarbonyl)-3-methyl-5-(phenylamino)thiophene derivatives .
  • Thiadiazoles: Analogous reactions with thiadiazole precursors produce compounds like ethyl 5-({[1H-pyrazol-4-yl]methylene}hydrazono)-1,3,4-thiadiazole-2-carboxylates .

Physical and Spectral Properties

Melting Points and Solubility

Compound Melting Point (°C) Solubility
Ethyl 2-chloro-2-(2-phenylhydrazono)acetate 175 Soluble in ethanol, DMSO
Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate 163–165 Soluble in ethyl acetate, chloroform
Ethyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate 205–209 Partially soluble in water, methanol

Spectral Data

  • ¹H NMR :
    • Phenyl derivative : δ 1.31 (t, J = 7.2 Hz, 3H, CH₃), 4.27 (q, J = 7.2 Hz, 2H, OCH₂), 7.45–8.54 (m, 5H, Ar-H) .
    • 4-Methoxyphenyl derivative : Additional singlet at δ 3.82 (s, 3H, OCH₃) .
  • IR : Strong absorption bands at 1685–1700 cm⁻¹ (C=O ester) and 3300 cm⁻¹ (N–H) .

Biological Activity

Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H13ClN2O2, with a molecular weight of 256.69 g/mol. Its structure includes a chloro group, which enhances reactivity, and a hydrazono group that is implicated in enzyme interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or modulation of enzymatic activity, which is crucial for its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives are as follows:

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
5a0.25Escherichia coli

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Potential

The compound is also being investigated for its anticancer properties. Its mechanism involves inhibiting specific enzymes associated with cancer cell proliferation. Preliminary studies have shown that it can effectively inhibit the growth of cancer cell lines in vitro, making it a potential lead compound for further drug development .

Case Studies

  • Antimicrobial Efficacy : A study published in the ACS Omega journal evaluated various hydrazone derivatives, including this compound. The study highlighted its strong antibacterial activity against resistant strains of bacteria, indicating its potential as a novel therapeutic agent .
  • Anticancer Activity : Research conducted on the compound's effects on cancer cell lines demonstrated significant cytotoxicity at low concentrations. The study reported that treatment with this compound led to apoptosis in cancer cells, suggesting its utility in cancer therapy.

Safety and Toxicity

While the compound shows promising biological activity, safety assessments indicate potential hazards. It is classified as causing skin irritation and serious eye irritation upon contact. Proper handling procedures must be followed to mitigate risks associated with exposure .

Q & A

Basic Questions

Q. What are the optimized synthetic routes for Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate, and how can purity be ensured during scale-up?

  • Synthesis : The compound is typically synthesized via diazonium coupling. A cold solution of 2-methylaniline in HCl is diazotized with NaNO₂, then reacted with ethyl 2-chloroacetoacetate in methanol under controlled temperatures (<5°C) to prevent side reactions. Sodium acetate is added to neutralize excess acid .
  • Purification : Crude product is filtered, washed with water, and recrystallized from ethanol (yield ~80%). Purity is confirmed via melting point analysis (352–353 K) and HPLC with UV detection at 254 nm .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR/IR : ¹H NMR (δ 1.31 ppm for ethyl CH₃, 7.45–8.54 ppm for aromatic protons) confirms the hydrazone linkage. IR shows C=O stretching at ~1685 cm⁻¹ and N–H bending at ~3300 cm⁻¹ .
  • X-ray Crystallography : Reveals Z-configuration of the hydrazone bond (C=N) and planar geometry. Hydrogen bonding between the amino H and carbonyl O stabilizes helical chains in the crystal lattice .

Q. What safety precautions are critical when handling this compound?

  • Hazards : Irritant (H315, H319, H335). Use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Stable at room temperature in airtight containers, away from light and moisture .

Advanced Questions

Q. How does the Z-configuration of the hydrazone bond influence intermolecular interactions and reactivity?

  • The Z-configuration enables intramolecular hydrogen bonding (N–H···O=C), stabilizing the planar structure and promoting helical chain formation in crystals. This configuration also enhances electrophilicity at the chloro-substituted carbon, facilitating nucleophilic substitutions (e.g., cyclocondensation with thiosemicarbazides) .

Q. What mechanistic insights explain its role in heterocyclic synthesis for pharmaceuticals like Apixaban?

  • The compound reacts with morpholino-dihydropyridinones via nucleophilic attack at the chloro-carbon, forming pyrazolo[3,4-c]pyridine intermediates. Triethylamine catalyzes dehydrohalogenation, while toluene ensures high-temperature stability (90°C, 6 hours). Yield optimization (>70%) requires stoichiometric control and inert conditions .

Q. How can computational modeling predict its interactions with biological targets (e.g., coagulation enzymes)?

  • Docking Studies : Molecular docking (AutoDock Vina) identifies binding affinity to thrombin’s active site (PDB: 1KTS). The hydrazone moiety forms hydrogen bonds with Ser195 and His57, while the 2-methylphenyl group occupies the hydrophobic S3 pocket.
  • MD Simulations : 100-ns simulations (AMBER) show stable binding, with RMSD <2.0 Å, suggesting potential as a protease inhibitor .

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